molecular formula C6H6O5 B2537612 cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione CAS No. 876607-71-5

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione

Cat. No. B2537612
CAS RN: 876607-71-5
M. Wt: 158.109
InChI Key: BTCNZQQDMJKBPH-ZXZARUISSA-N
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Description

“Cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione” is a chemical compound with the CAS Number: 876607-71-5 . It is also known by its IUPAC name "(4aR,7aS)-tetrahydrofuro [3,4-b] [1,4]dioxine-5,7-dione" .

Scientific Research Applications

Natural Product Synthesis

cis-2,5-Disubstituted tetrahydrofurans serve as key building blocks in the synthesis of various natural products. These compounds constitute the core structure of several bioactive molecules found in nature. Researchers have explored metal-oxo species-mediated oxidative cyclization of 1,5-dienes to form cis-2,5-disubstituted tetrahydrofuran rings . These synthetic pathways allow access to complex natural product scaffolds, enabling further investigations into their biological activities.

Catalysis

In recent years, tetrahydrofuran derivatives have gained attention as catalysts in organic transformations. Researchers have synthesized tetrahydrofuro[3,4-b]quinoline-1,8(3H,4H)-dione derivatives using heterogeneous nano CuFe2O4 as an efficient and magnetically recoverable catalyst . These catalysts find applications in various reactions, including C-C bond formation, oxidation, and cyclization. Their recyclability and ease of separation make them valuable tools in green chemistry.

Polymer Chemistry

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione derivatives can be incorporated into polymer structures. For instance, the transformation of cis-1,4-polybutadiene to chain-end functionalized derivatives involves depolymerization using Grubbs (II) catalysts, leading to modified tetrahydrofuran end groups . These modified polymers exhibit altered properties, such as improved adhesion, compatibility, or reactivity. Applications range from coatings and adhesives to drug delivery systems.

properties

IUPAC Name

(4aR,7aS)-2,3,4a,7a-tetrahydrofuro[3,4-b][1,4]dioxine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c7-5-3-4(6(8)11-5)10-2-1-9-3/h3-4H,1-2H2/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCNZQQDMJKBPH-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2C(O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]2[C@@H](O1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Tetrahydrofuro[3,4-B][1,4]dioxine-5,7-dione

CAS RN

876607-71-5
Record name (4aR,7aS)-hexahydrofuro[3,4-b][1,4]dioxine-5,7-dione
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